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as-Triazine, 5-(p-ethylphenyl)-3-methoxy-

Cat. No.: B13770370
CAS No.: 74417-05-3
M. Wt: 215.25 g/mol
InChI Key: PUNSCCWTMKPOQF-UHFFFAOYSA-N
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Description

Significance of Triazine Scaffolds in Advanced Chemical Research

The triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and tunable electronic properties. nih.govnih.gov The arrangement of nitrogen atoms in the ring creates a π-deficient system, making triazines generally weaker bases than pyridine (B92270) and predisposing them to nucleophilic substitution rather than electrophilic substitution. nih.gov This reactivity is a cornerstone of triazine chemistry, allowing for the systematic modification of the core structure to generate extensive libraries of derivatives. nih.gov These derivatives have found applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as herbicides and dyes. nih.govnih.gov

Triazine isomers form the basis for a vast array of heterocyclic compounds. nih.gov The three isomers—1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine—are distinguished by the relative positions of their nitrogen atoms, which dictates their stability and chemical behavior. nih.govglobalscitechocean.com

1,3,5-Triazine (s-Triazine): As the most symmetrical and stable isomer, s-triazine is a cornerstone of industrial and pharmaceutical chemistry. nih.gov It is the basis for well-known compounds such as melamine and cyanuric chloride. study.comresearchgate.net Cyanuric chloride, in particular, is a highly valuable synthetic intermediate due to the sequential reactivity of its three chlorine atoms, which can be substituted by various nucleophiles at different temperatures, enabling the controlled construction of complex molecules. nih.govrsc.org

1,2,4-Triazine (as-Triazine): This asymmetrical isomer is of significant interest in medicinal chemistry. researchgate.net Its derivatives are found in both natural products and synthetic drugs. globalscitechocean.com The lack of symmetry in the 1,2,4-triazine ring influences its electronic distribution and provides distinct substitution patterns for synthetic chemists to explore.

1,2,3-Triazine (v-Triazine): This is the least studied of the three isomers, primarily due to the lower stability of its nucleus and the limited number of available synthetic routes. globalscitechocean.com

The following table provides a comparative overview of the triazine isomers.

IsomerCommon NameKey FeaturesNotable Derivatives
1,3,5-Triazines-TriazineSymmetrical, highly stable, versatile synthetic core. nih.govMelamine, Cyanuric Chloride, Atrazine. researchgate.neteurekaselect.com
1,2,4-Triazineas-TriazineAsymmetrical, widely explored in medicinal chemistry. researchgate.netLamotrigine, Azaribine. eurekaselect.com
1,2,3-Triazinev-TriazineLeast stable, fewer synthetic routes available. globalscitechocean.comTubercidin, Toyocamycin. globalscitechocean.com

Research into triazines has a long history, with the 1,3,5-triazine isomer being one of the oldest known organic compounds. researchgate.net A pivotal moment in the evolution of triazine research was the discovery of the herbicidal properties of s-triazine derivatives in 1952 by J.R. Geigy, Ltd. in Switzerland. researchgate.net This led to the development of widely used herbicides like atrazine and simazine, revolutionizing agricultural practices. researchgate.netdnsgb.com.ua Since then, the focus of triazine research has expanded dramatically. In medicinal chemistry, the recognition of the triazine scaffold as a "privileged structure" has spurred the synthesis and evaluation of numerous derivatives for a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial applications. nih.govnih.goveurekaselect.com Modern research leverages advanced synthetic methods, such as microwave-assisted and ultrasound-assisted protocols, to create triazine derivatives more efficiently and sustainably. mdpi.com

Rationale for Investigating as-Triazine, 5-(p-ethylphenyl)-3-methoxy-

The specific molecule, as-Triazine, 5-(p-ethylphenyl)-3-methoxy-, represents a targeted design within the vast chemical space of triazine derivatives. Its structure combines the asymmetrical 1,2,4-triazine core with specific substituents chosen to modulate its physicochemical properties. The rationale for its investigation stems from its unique structural attributes and the ongoing quest to develop novel substituted triazines with tailored functions.

The structure of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is defined by three key components: the 1,2,4-triazine ring, a methoxy (B1213986) group at the 3-position, and a p-ethylphenyl group at the 5-position.

1,2,4-Triazine Core: The inherent asymmetry of this ring system creates distinct electronic environments at each carbon atom, influencing reactivity and potential biological interactions.

3-Methoxy Group: The methoxy group is an electron-donating substituent. Its presence can influence the electron density of the triazine ring, affecting its reactivity towards nucleophiles and its potential as a ligand for metal ions.

5-(p-ethylphenyl) Group: The aryl substituent at the 5-position introduces a significant hydrophobic component to the molecule. The ethyl group in the para position further enhances this lipophilicity. Such aryl substitutions are common in the design of biologically active molecules to facilitate interactions with hydrophobic pockets in proteins. acs.org

The synthesis of asymmetrically substituted 1,2,4-triazines presents specific challenges, primarily centered on achieving regioselectivity. General methods like the Bamberger triazine synthesis, which uses an aromatic diazonium salt, or other condensation reactions involving amidrazones and α-dicarbonyl compounds must be carefully controlled to ensure the desired placement of the different substituents on the triazine core. study.com The sequential introduction of the methoxy and p-ethylphenyl groups requires a synthetic strategy that directs each group to the correct position without the formation of unwanted isomers.

The table below presents predicted physicochemical properties for the target compound and related structures found in public databases, illustrating the influence of substituents.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Predicted XlogP
as-Triazine, 5-(p-ethylphenyl)-3-methoxy-C12H13N3O215.1059(Not available)
3-methoxy-5-phenyl-1,2,4-triazineC10H9N3O187.07461.2
3-methoxy-5-(4-methoxyphenyl)-1,2,4-triazineC11H11N3O2217.08511.1

Data for related compounds sourced from PubChem. uni.luuni.lu XlogP is a measure of hydrophobicity.

The compound as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is an exemplar of the molecular hybridization approach prevalent in modern drug discovery and materials science. benthamdirect.com Researchers frequently combine different functional scaffolds to create hybrid molecules with potentially enhanced or novel properties. rsc.org In this case, the combination of a heterocyclic triazine core with a substituted aryl group is a well-established strategy. acs.org

The specific substitution pattern—an alkoxy group at C3 and an aryl group at C5—positions this molecule within a class of compounds investigated for a range of bioactivities. The methoxy group is a common feature in many s-triazine derivatives evaluated for anticancer activity, where it can influence selectivity for certain cell lines. mdpi.com The presence of an aryl group is crucial for many triazine-based compounds targeting enzymes or receptors, where it can engage in critical binding interactions. acs.org Therefore, the investigation of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- contributes to the broader understanding of structure-activity relationships (SAR) within the 1,2,4-triazine class, providing valuable data for the rational design of future functional molecules. benthamdirect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O B13770370 as-Triazine, 5-(p-ethylphenyl)-3-methoxy- CAS No. 74417-05-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74417-05-3

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5-(4-ethylphenyl)-3-methoxy-1,2,4-triazine

InChI

InChI=1S/C12H13N3O/c1-3-9-4-6-10(7-5-9)11-8-13-15-12(14-11)16-2/h4-8H,3H2,1-2H3

InChI Key

PUNSCCWTMKPOQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=NC(=N2)OC

Origin of Product

United States

Synthetic Methodologies for As Triazine, 5 P Ethylphenyl 3 Methoxy

Precursor Synthesis and Functionalization for Triazine Construction

The assembly of the as-triazine ring system necessitates the availability of suitably functionalized acyclic precursors. These precursors must contain the requisite nitrogen and carbon atoms in a sequence that facilitates cyclization to the 1,2,4-triazine (B1199460) core. Key starting materials often include amidrazones, semicarbazides, or their thio-analogs, which can be synthesized from more readily available reagents such as nitriles, acid hydrazides, or ketones.

For the synthesis of the target compound, a crucial precursor is one that incorporates the p-ethylphenyl moiety. A common starting point for this is p-ethylacetophenone. This ketone can be converted to a variety of reactive intermediates suitable for triazine synthesis. For instance, reaction with thiosemicarbazide (B42300) can yield the corresponding thiosemicarbazone.

PrecursorStarting Material(s)ReagentsPurpose
p-ethylacetophenone thiosemicarbazonep-ethylacetophenone, ThiosemicarbazideAcid catalyst (e.g., p-toluenesulfonic acid)Introduces the N-N-C=S backbone required for certain cyclization strategies.
p-ethylbenzoylamidrazonep-ethylbenzonitrile, Hydrazine (B178648)-Provides a C-N-N backbone for reaction with a one-carbon unit to form the triazine.
S-methyl-p-ethylbenzoylisothiosemicarbazidep-ethylbenzoylhydrazine, Methyl isothiocyanate-A versatile precursor for cyclization to form the triazine ring with a handle for further functionalization.

The functionalization of these precursors is critical for the subsequent ring-closing step. For example, the synthesis of S-methylisothiosemicarbazide involves the reaction of thiourea (B124793) with methyl iodide followed by treatment with hydrazine. This S-methyl group can later serve as a leaving group for the introduction of the methoxy (B1213986) substituent.

Core as-Triazine Ring Formation Strategies

The construction of the 1,2,4-triazine ring is the central event in the synthesis of as-triazine, 5-(p-ethylphenyl)-3-methoxy-. Various strategies have been developed for the formation of this heterocyclic system, broadly categorized into cyclocondensation and annulation approaches.

Cyclocondensation Approaches for 1,2,4-Triazines

Cyclocondensation reactions involve the intramolecular or intermolecular condensation of acyclic precursors to form the triazine ring. A prevalent method is the reaction of an amidrazone with a 1,2-dicarbonyl compound. For the synthesis of 5-substituted-1,2,4-triazines, an α-keto ester can be employed.

Another significant cyclocondensation route is the reaction of α-haloketones with acylhydrazides, followed by cyclization. This approach allows for the introduction of substituents at various positions of the triazine ring depending on the nature of the starting materials.

A particularly relevant method involves the oxidative cyclization of thiosemicarbazones. For instance, the thiosemicarbazone derived from p-ethylacetophenone can undergo oxidative cyclization to form a 1,2,4-triazoline-5-thione, which can then be further elaborated to the desired triazine.

Cyclocondensation MethodPrecursorsKey Reagents/ConditionsResulting Intermediate
Amidrazone Cyclizationp-ethylbenzoylamidrazone, Glyoxylic acidAcid or base catalysis5-(p-ethylphenyl)-1,2,4-triazin-3(2H)-one
Thiosemicarbazone Cyclizationp-ethylacetophenone thiosemicarbazoneOxidizing agent (e.g., FeCl3)5-(p-ethylphenyl)-3-thioxo-2,3-dihydro-1,2,4-triazine
Acylhydrazide Cyclizationp-ethylbenzoylhydrazine, α-keto acidDehydrating agent5-(p-ethylphenyl)-1,2,4-triazin-3(2H)-one

Annulation Methods for Heterocyclic Ring Systems

Annulation methods involve the fusion of a new ring onto an existing heterocyclic or carbocyclic system. While less common for the de novo synthesis of the core 1,2,4-triazine ring itself, these methods are crucial for the synthesis of fused triazine systems. However, certain domino or tandem reactions can be considered a form of annulation where the triazine ring is constructed in a one-pot sequence. For example, a [4+2] domino annulation reaction can be employed for the synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones and aldehydes.

Introduction of the 5-(p-ethylphenyl) Moiety

The successful synthesis of the target compound hinges on the regioselective introduction of the p-ethylphenyl group at the 5-position of the as-triazine ring. This is typically achieved by incorporating this moiety into one of the key precursors before the ring-forming step.

Strategies for C-C Bond Formation at the 5-Position

The most straightforward strategy is to start with a commercially available compound that already contains the p-ethylphenyl group, such as p-ethylacetophenone or p-ethylbenzoyl chloride. These can then be converted into the necessary precursors for triazine synthesis.

For instance, p-ethylbenzoyl chloride can be reacted with aminoguanidine (B1677879) to form a precursor that, upon cyclization, yields a 3-amino-5-(p-ethylphenyl)-1,2,4-triazine. This amino group can then be chemically transformed into the desired methoxy group.

Alternatively, if a pre-functionalized triazine ring is available, modern cross-coupling reactions could be envisioned for the introduction of the aryl group. However, building the ring with the aryl group already in place is often more efficient.

Regioselectivity in Arylation Reactions

When constructing the triazine ring from acyclic precursors, the regiochemistry is often dictated by the nature of the reactants. For example, in the cyclocondensation of an amidrazone derived from p-ethylbenzoic acid with an α-keto ester, the p-ethylphenyl group is inherently placed at the 5-position of the resulting triazinone.

In cases where the triazine ring is formed through other methods, such as the reaction of a hydrazine derivative with a dicarbonyl compound, the regioselectivity is controlled by the specific reaction mechanism and the substitution pattern of the starting materials. Careful selection of precursors is therefore essential to ensure the desired 5-aryl substitution pattern. For instance, the reaction of p-tolyl substituted hydrazine is a key precursor in the synthesis of 3-Chloro-5-(p-tolyl)-1,2,4-triazine.

A plausible and efficient route to the target compound involves the synthesis of 5-(p-ethylphenyl)-1,2,4-triazin-3-amine as a key intermediate. This can be achieved through the cyclization of the reaction product of p-ethylbenzoyl chloride and aminoguanidine. The amino group at the 3-position can then be converted to a chloro group via a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.orgnih.gov This 3-chloro-5-(p-ethylphenyl)-1,2,4-triazine is an excellent substrate for nucleophilic aromatic substitution. The final step would then be the displacement of the chloride with sodium methoxide (B1231860) to yield the desired as-triazine, 5-(p-ethylphenyl)-3-methoxy-. stackexchange.com

Reaction StepStarting MaterialReagentsProduct
Amine to Chloro Conversion5-(p-ethylphenyl)-1,2,4-triazin-3-amineNaNO2, HCl, CuCl3-chloro-5-(p-ethylphenyl)-1,2,4-triazine
Chloro to Methoxy Conversion3-chloro-5-(p-ethylphenyl)-1,2,4-triazineSodium methoxideas-Triazine, 5-(p-ethylphenyl)-3-methoxy-

This sequence ensures the correct placement of both the p-ethylphenyl and the methoxy groups on the as-triazine core.

Incorporation of the 3-Methoxy Substituent

The introduction of a methoxy group onto a triazine ring is a critical step that typically involves the nucleophilic substitution of a leaving group, most commonly a chlorine atom, from a chlorotriazine precursor.

Methoxylation is generally achieved by reacting a chlorotriazine intermediate with a methoxide source. Sodium methoxide (NaOMe) in methanol (B129727) is a common reagent for this transformation. The reaction involves the nucleophilic attack of the methoxide ion on the electron-deficient carbon atom of the triazine ring, displacing the chloride ion.

Key reaction conditions for this step include:

Temperature Control: The temperature is a crucial factor for controlling the reaction's selectivity. The first substitution on a polychlorinated triazine, such as cyanuric chloride, is often performed at low temperatures, typically between 0–5 °C, to prevent multiple substitutions. researchgate.netmdpi.com

Solvent: The choice of solvent is important for ensuring the solubility of reactants and facilitating the reaction. Methanol is frequently used as it is the conjugate acid of the nucleophile and can readily dissolve the sodium methoxide. Other polar aprotic solvents may also be employed.

Base: In reactions starting from an alcohol and a chlorotriazine, a base such as sodium carbonate or sodium hydroxide (B78521) is used to deprotonate the alcohol, forming the nucleophilic alkoxide in situ. dtic.mil

For the synthesis of an as-triazine, the strategy would involve a precursor with a suitable leaving group at the 3-position, which would then be displaced by the methoxide.

Achieving the specific substitution pattern of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- requires precise control over the introduction of each substituent. The synthesis of unsymmetrically substituted triazines often starts from precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) for s-triazines, where the chlorine atoms exhibit different reactivity levels. dtic.milnih.gov

The reactivity of the chlorine atoms decreases with each successive substitution. researchgate.net This differential reactivity is exploited to introduce different nucleophiles in a stepwise manner by carefully controlling the reaction temperature. researchgate.netrsc.org

First Substitution: Occurs at low temperatures (e.g., 0–5 °C).

Second Substitution: Requires higher temperatures, often around room temperature.

Third Substitution: Needs even more forcing conditions, such as heating or refluxing. dtic.mil

This principle allows for a programmed synthesis where, for instance, a methoxy group could be introduced first at a low temperature, followed by the introduction of the p-ethylphenyl group (or a precursor) at a higher temperature. For as-triazines, which are less symmetric, regioselective methods are paramount to ensure the correct isomer is formed. researchgate.netacs.org This might involve starting with a pre-formed triazine ring that is selectively activated at the desired positions or using domino reactions that build the ring with the substituents already in place. rsc.org

Stereoselective Synthesis Considerations (if applicable to specific derivatives)

The parent compound, as-Triazine, 5-(p-ethylphenyl)-3-methoxy-, is achiral. However, stereoselective synthesis becomes a critical consideration when producing chiral derivatives of this scaffold, which may be of interest for biological applications where stereochemistry dictates activity. Chiral amines, for instance, are key motifs in many pharmaceuticals. nih.gov

The synthesis of enantiopure triazine derivatives can be achieved by employing chiral auxiliaries or reagents. rsc.orgresearchgate.net Chiral triazine-based coupling reagents, for example, have been developed from amino acid esters and used for enantioselective synthesis. psu.edunih.gov In one such application, a chiral N-triazinylammonium salt, prepared from an N-methylproline ester and 2-chloro-4,6-dimethoxy-1,3,5-triazine, was used to facilitate the coupling of a racemic amino acid with a glycine (B1666218) ester, resulting in a dipeptide with high enantiomeric excess. nih.gov This demonstrates that the triazine framework can be modified to create a chiral environment that influences the stereochemical outcome of a reaction. Such strategies could be adapted to produce specific stereoisomers of more complex derivatives of as-Triazine, 5-(p-ethylphenyl)-3-methoxy-.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

For any synthetic compound to be viable for larger-scale applications, its synthesis must be efficient, high-yielding, and scalable. Optimization of reaction conditions is key to achieving these goals. For triazine synthesis, significant improvements over classical heating methods have been realized through the use of alternative energy sources.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. clockss.org For example, a reaction that required 14 hours under conventional heating to achieve an 81% yield was completed in just 14 minutes with a 93% yield using microwave irradiation. clockss.org This efficiency is crucial for scalable production. researchgate.net

Further optimization can be achieved by:

Catalysis: Employing phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can accelerate reactions between reactants in different phases, improving efficiency. mdpi.comnih.gov

Solvent Choice: Selecting an appropriate solvent is critical. While traditional solvents like DMF are effective, greener alternatives are increasingly sought. nih.gov

Reagent Stoichiometry and Order of Addition: Carefully controlling the amounts of reagents and the sequence of their addition is fundamental, especially in the stepwise synthesis of unsymmetrically substituted triazines.

The following table compares conventional and microwave-assisted methods for a representative triazine synthesis.

Green Chemistry Principles in the Synthesis of Triazine Derivatives

The application of green chemistry principles to the synthesis of heterocyclic compounds, including triazines, is an area of active research aimed at reducing the environmental impact of chemical manufacturing. rasayanjournal.co.innih.gov Several strategies have been developed to make triazine synthesis more sustainable. rsc.orgaip.org

Alternative Energy Sources: As mentioned, microwave irradiation and sonochemistry (ultrasound) are prominent green techniques. aip.orgnih.gov Ultrasound-assisted synthesis can significantly shorten reaction times (e.g., to 5 minutes) and allow for the use of more environmentally benign solvents like water, yielding high-purity products. researchgate.netjmaterenvironsci.commdpi.comrsc.org One analysis showed a sonochemical method to be 13 times "greener" than the classical approach. jmaterenvironsci.com

Eco-Friendly Solvents: A major goal of green chemistry is to replace hazardous organic solvents. researchgate.net Water, polyethylene (B3416737) glycol (PEG), and glycerol (B35011) are examples of green solvents used in heterocyclic synthesis. researchgate.net For triazines, sonochemical methods have been developed that use water as the primary solvent, drastically reducing organic waste. aip.orgjmaterenvironsci.com

Solvent-Free Reactions: An even more sustainable approach is to eliminate the solvent entirely. researchgate.net Solvent-free syntheses of triazines have been successfully carried out using microwave irradiation or by using recyclable, solid-supported catalysts like silica-supported Lewis acids. These methods are clean, economical, and safe.

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, such as Lewis acids supported on silica (B1680970) gel, can be easily separated from the reaction mixture and reused, minimizing waste.

The table below summarizes key green chemistry approaches applicable to the synthesis of triazine derivatives.

Mechanistic Investigations of Chemical Transformations Involving As Triazine, 5 P Ethylphenyl 3 Methoxy

Elucidation of Reaction Pathways for Triazine Formation

The synthesis of the 1,2,4-triazine (B1199460) ring system is most commonly achieved through condensation reactions. wikipedia.orgorganic-chemistry.org The fundamental approach involves the reaction between a 1,2-dicarbonyl compound and an amidrazone. For the specific synthesis of as-Triazine, 5-(p-ethylphenyl)-3-methoxy-, a plausible pathway would involve the condensation of 4-ethylphenylglyoxal with O-methylisobiurea (a derivative of an amidrazone).

The mechanism for this cyclocondensation proceeds as follows:

Nucleophilic Attack: The terminal nitrogen of the amidrazone derivative acts as a nucleophile, attacking one of the carbonyl carbons of the 1,2-dicarbonyl compound.

Intermediate Formation: This initial attack forms a tetrahedral intermediate, which then undergoes dehydration to form an imine.

Intramolecular Cyclization: The second nitrogen atom of the amidrazone moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic as-triazine ring.

Alternative synthetic strategies have also been developed, including redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts and domino annulation reactions, offering flexible pathways to variously substituted 1,2,4-triazines. organic-chemistry.orgrsc.org

StepDescriptionKey Intermediates
1 Nucleophilic attack of amidrazone on the dicarbonyl compound.Tetrahedral intermediate
2 First dehydration to form an imine linkage.Acyclic imine intermediate
3 Intramolecular nucleophilic attack to initiate ring closure.Dihydro-as-triazine intermediate
4 Second dehydration to yield the final aromatic product.Aromatic as-triazine

Detailed Mechanisms of Substituent Introduction (e.g., nucleophilic aromatic substitution)

The introduction of substituents onto a pre-formed triazine ring is typically governed by nucleophilic aromatic substitution (SNAr). wikipedia.org Triazine rings are highly electron-deficient due to the inductive and mesomeric effects of the multiple nitrogen atoms, making them highly susceptible to attack by nucleophiles. nih.govyoutube.com This is particularly true for triazines bearing good leaving groups, such as halogens.

A common synthetic precursor for substituted triazines is a trihalo-triazine. For the target molecule, a hypothetical synthesis could start with 3,5-dichloro-as-triazine. The substituents could be introduced sequentially:

First Substitution (Introduction of the Methoxy (B1213986) Group): The chlorine atoms on the triazine ring are highly electrophilic. The reactivity of these positions allows for stepwise substitution. Treatment with sodium methoxide (B1231860) (a strong nucleophile) at a controlled, lower temperature would likely lead to the monosubstituted product, 3-chloro-5-methoxy-as-triazine. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex before expelling the chloride ion. chemistrysteps.com

Second Substitution (Introduction of the p-Ethylphenyl Group): The introduction of the aryl group can be achieved via a cross-coupling reaction, such as a Suzuki or Stille coupling. For instance, reacting the 3-chloro-5-methoxy-as-triazine with (p-ethylphenyl)boronic acid in the presence of a palladium catalyst would yield the final product. Alternatively, direct SNAr with a sufficiently nucleophilic organometallic reagent could be envisioned, though cross-coupling methods are generally more common for C-C bond formation on such heterocycles.

The reactivity of the triazine ring towards nucleophilic substitution decreases as electron-donating groups (like methoxy) are added to the ring, which slightly reduces its electrophilicity. nih.gov

Chemical Reactivity of the Triazine Ring System

The chemical behavior of the as-triazine ring is dominated by its electron-deficient nature, making it an excellent substrate for reactions involving nucleophiles and a competent partner in specific pericyclic reactions. wikipedia.org

Electrophilic Aromatic Substitution on the p-Ethylphenyl Ring

Electrophilic aromatic substitution (EAS) on the triazine ring itself is extremely difficult due to the strong deactivating effect of the nitrogen atoms. wikipedia.org However, the attached p-ethylphenyl ring can undergo EAS, though its reactivity is significantly influenced by the triazinyl substituent.

The directing effects of the substituents on the phenyl ring are competing:

Ethyl Group (-CH₂CH₃): This is a weak activating group and an ortho, para-director due to hyperconjugation and inductive effects. libretexts.org

3-Methoxy-as-triazin-5-yl Group: This heterocyclic system is a powerful electron-withdrawing group (deactivating group) due to the electronegativity of its nitrogen atoms. Strong deactivating groups are typically meta-directors. libretexts.orgyoutube.com

Nucleophilic Attack on the Triazine Core

The electron-poor carbon atoms of the as-triazine ring are prime targets for nucleophilic attack. researchgate.net In the case of as-Triazine, 5-(p-ethylphenyl)-3-methoxy-, the C-5 and C-6 positions are particularly susceptible. Studies on related 1,2,4-triazines have shown that the preferred site of attack depends on the nucleophile and the substituents already present on the ring. researchgate.netrsc.orgresearchgate.net

The reaction can lead to several outcomes:

Covalent Addition: Strong nucleophiles can add to the ring to form stable or transient dihydro-as-triazine adducts.

Substitution: If a good leaving group is present at the site of attack, an SNAr reaction can occur. In the subject molecule, the methoxy group could potentially be displaced by a very strong nucleophile under harsh conditions, although it is a poorer leaving group than a halogen.

Ring Opening: Attack at certain positions can lead to the cleavage of the triazine ring, a process known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which results in the formation of a different heterocyclic system. researchgate.net For example, the reaction of some 3-substituted-1,2,4-triazines with carbanions can lead to pyridazine (B1198779) derivatives. researchgate.net

Inverse Electron Demand Diels-Alder Reactions (if applicable)

The 1,2,4-triazine ring is an archetypal electron-deficient diene and readily participates in inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.orgresearchgate.netnih.gov This reaction is a powerful tool for constructing new six-membered rings. researchgate.netsigmaaldrich.com In this pericyclic process, the electron-poor triazine (the diene) reacts with an electron-rich dienophile (e.g., enamines, ynamines, or strained alkenes).

The general mechanism for the IEDDA reaction of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- would be:

[4+2] Cycloaddition: The triazine reacts across its C-3 and C-6 positions with the dienophile to form a bicyclic intermediate.

Retro-Diels-Alder: This unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂).

Aromatization: The resulting dihydropyridine (B1217469) or other dihydropyridazine-like intermediate aromatizes, often by eliminating a small molecule, to yield a stable substituted pyridine (B92270) or other heterocyclic product. wikipedia.org

The specific outcome depends on the nature of the dienophile used. This reactivity makes as-triazines valuable synthons in synthetic organic chemistry. nih.govacs.org

Radical Reactions and Photochemical Transformations (e.g., UV absorption)

While ionic reactions dominate triazine chemistry, radical and photochemical pathways are also relevant.

Radical Reactions: The formation of triazinyl radicals is less common than ionic pathways but can be achieved. For instance, computational studies suggest that triazine adducts can undergo oxidative cleavage to produce carbon-centered radicals. This indicates that under specific electrochemical conditions, the as-Triazine, 5-(p-ethylphenyl)-3-methoxy- moiety could potentially be involved in radical-mediated transformations.

Photochemical Transformations and UV Absorption: Triazine derivatives are known for their ability to absorb ultraviolet (UV) radiation, a property stemming from their conjugated π-electron systems. The extended conjugation involving the triazine ring and the p-ethylphenyl group in the title compound would be expected to result in significant UV absorption.

The mechanism of UV absorption involves the promotion of π-electrons from a bonding or non-bonding orbital to an anti-bonding orbital (π → π* or n → π* transitions). The absorbed energy is then typically dissipated through non-radiative pathways (as heat) or radiative pathways (fluorescence or phosphorescence), returning the molecule to its ground state. While some commercial triazine-based UV absorbers rely on an intramolecular hydrogen bond to facilitate rapid energy dissipation, the inherent electronic structure of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- allows it to function as a chromophore and absorb UV light.

PropertyMechanistic Description
UV Absorption Excitation of electrons within the conjugated π-system (π → π* and n → π* transitions) upon absorption of UV photons.
Energy Dissipation Primarily non-radiative decay (vibrational relaxation) to dissipate absorbed energy as heat, protecting against photochemical degradation.
Radical Formation Possible under oxidative electrochemical conditions, leading to cleavage of adducts and formation of carbon-centered radicals.

Catalytic Pathways and Mechanistic Studies

Catalytic pathways involving as-triazine derivatives primarily focus on the modification of the triazine core through the introduction of new substituents. These transformations are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Mechanistic studies, though not always available for every specific derivative, shed light on the underlying principles of these reactions.

One of the most significant catalytic pathways for the functionalization of triazines is the palladium-catalyzed cross-coupling reaction. For instance, Suzuki cross-coupling reactions have been successfully employed to introduce aryl or heteroaryl groups onto the triazine scaffold. In a study on related 1,2,4-triazine derivatives, brominated triazines were coupled with a variety of boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield biaryl triazines. nih.gov This methodology is highly valuable for creating diverse libraries of compounds for biological screening. The general mechanism for a Suzuki coupling involves the oxidative addition of the palladium catalyst to the halotriazine, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Another important palladium-catalyzed transformation is the Heck reaction. This reaction has been utilized to introduce alkenyl substituents onto the triazine ring. For example, an iodinated triazine derivative was reacted with allyl alcohol using palladium(II) acetate (B1210297) as the catalyst to produce an aldehyde-functionalized triazine. nih.gov The mechanism of the Heck reaction typically involves the oxidative addition of the palladium catalyst to the halide, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to give the final product.

Beyond palladium catalysis, other transition metals have been explored. For instance, iridium-catalyzed borylation has been used to prepare pyridylboronic acid derivatives, which can then be used in subsequent coupling reactions with triazines. nih.gov

The reactivity of the as-triazine ring itself has also been the subject of mechanistic investigations. The reaction of 1,2,3-triazines with amidines to form pyrimidines has been studied in detail, revealing an inverse electron demand Diels-Alder type mechanism. While this is a different isomer of triazine, it highlights the inherent reactivity of the triazine core.

In the context of biotransformation, which can be considered a form of biocatalysis, studies on other triazine-based compounds have shown that cytochrome P450 enzymes can mediate their metabolism. These enzymatic reactions involve oxidation, often leading to the formation of hydroxylated or dealkylated metabolites.

The following table summarizes some of the catalytic transformations that have been applied to as-triazine derivatives and are potentially applicable to as-Triazine, 5-(p-ethylphenyl)-3-methoxy-, assuming a suitable precursor (e.g., a halogenated derivative) is available.

Reaction TypeCatalystReactantsProduct Type
Suzuki CouplingPd(PPh₃)₄Bromo-triazine, Boronic acidBiaryl-triazine
Heck ReactionPd(OAc)₂Iodo-triazine, AlkeneAlkenyl-triazine
BorylationIridium complexTriazine, Bis(pinacolato)diboronBorylated triazine

It is important to note that the specific reaction conditions, such as the choice of catalyst, ligand, base, and solvent, would need to be optimized for as-Triazine, 5-(p-ethylphenyl)-3-methoxy- to achieve efficient and selective transformations. The electronic and steric effects of the p-ethylphenyl and methoxy substituents would play a significant role in modulating the reactivity of the triazine core and influencing the outcome of these catalytic reactions.

A thorough search of scientific literature and chemical databases reveals a significant lack of published experimental data for the specific compound as-Triazine, 5-(p-ethylphenyl)-3-methoxy-. Consequently, a detailed article based on the provided outline with specific research findings and data tables cannot be generated at this time.

The requested advanced spectroscopic and structural elucidation techniques, such as 2D-NMR, solid-state NMR, single-crystal X-ray diffraction, advanced FTIR and Raman spectroscopy, high-resolution mass spectrometry, and circular dichroism spectroscopy, require experimental analysis of the synthesized and purified compound. Without these foundational studies being publicly available, any attempt to create the specified article would be speculative and not based on factual, scientific data.

Researchers in the field of heterocyclic chemistry continuously synthesize and characterize new compounds. It is possible that data for as-Triazine, 5-(p-ethylphenyl)-3-methoxy- may become available in the future as new research is published.

Advanced Spectroscopic and Structural Elucidation of As Triazine, 5 P Ethylphenyl 3 Methoxy

Surface Analysis Techniques for Thin Films or Adsorbed States

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the application of surface analysis techniques to thin films or adsorbed states of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- were identified. Research focusing on the characterization of this particular compound using methods such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), or Scanning Tunneling Microscopy (STM) appears to be unavailable at present.

While the broader class of triazine derivatives has been investigated in various contexts, including agricultural and medicinal applications, specific data on the surface properties and behavior of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- in thin film or adsorbed form is not present in the reviewed literature. The exploration of how this molecule arranges itself on different substrates, its surface electronic properties, and its nanoscale morphology remains an area for future research. Such studies would be valuable for potential applications in fields like organic electronics or sensor technology, where the interface between the material and its environment is critical.

Theoretical and Computational Chemistry Studies on As Triazine, 5 P Ethylphenyl 3 Methoxy

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule. From these calculations, various properties such as the distribution of electrons, molecular orbital energies, and electrostatic potential can be derived.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. d-nb.infocolab.ws For a molecule like as-Triazine, 5-(p-ethylphenyl)-3-methoxy-, DFT calculations, often employing hybrid functionals like Becke's three-parameter functional and the Lee-Yang-Parr functional (B3LYP) with basis sets such as 6-31G(d,p), are used to optimize the molecular geometry. d-nb.inforesearchgate.netresearchgate.netnih.gov

These calculations yield key parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnasc.ac.in The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity. irjweb.com

In substituted as-triazines, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring, while the LUMO is typically centered on the electron-deficient triazine ring, which acts as an electron acceptor. d-nb.info Global reactivity descriptors, which help in analyzing the reactivity of molecules, can be derived from the HOMO and LUMO energies. irjweb.comnih.gov

Table 1: Representative Global Reactivity Descriptors Calculated from DFT

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution. irjweb.com
Chemical Potential (μ) (EHOMO + ELUMO)/2Describes the escaping tendency of electrons. irjweb.com
Electronegativity (χ) Measures the power of an atom or group to attract electrons. irjweb.com
Electrophilicity Index (ω) μ2 / 2ηQuantifies the electrophilic nature of a molecule. irjweb.com

While DFT is excellent for ground-state properties, studying excited states and predicting spectroscopic behavior often requires other methods. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, provide a rigorous approach. researchgate.net However, for predicting UV-visible absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is a highly popular and accurate method that is less computationally demanding than many high-level ab initio calculations. d-nb.infosci-hub.seresearchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-visible spectrum. nih.govsci-hub.se These calculations also provide the oscillator strength for each electronic transition, which relates to the intensity of the absorption band. nih.gov For triazine derivatives, the absorption bands typically arise from π → π* and n → π* electronic transitions. d-nb.infonih.gov The agreement between TD-DFT predicted spectra and experimental data is often very good. sci-hub.se

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- are determined by the rotation around its single bonds, particularly the bond connecting the p-ethylphenyl group to the triazine ring. Conformational analysis involves mapping the molecule's energy as a function of these rotational angles (dihedral angles). researchgate.net

By systematically rotating the phenyl ring and calculating the energy at each step using methods like DFT, a potential energy surface (PES) can be generated. researchgate.netresearchgate.net This surface reveals the lowest energy conformer (the most stable structure) as well as the energy barriers to rotation between different conformations. For substituted triazines, the planarity between the aromatic rings is a key factor influencing electronic properties. researchgate.net Steric hindrance between substituents can lead to twisted conformations, which can impact conjugation and, consequently, the electronic and optical properties of the molecule. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For as-Triazine, 5-(p-ethylphenyl)-3-methoxy-, theoretical studies can model its reactivity in various chemical transformations. This involves identifying the reactants, products, and any intermediates along a reaction pathway. acs.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Quantum chemical calculations are often performed in the gas phase, representing an isolated molecule. However, chemical processes usually occur in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- in a solvent environment. researchgate.netchemrxiv.org

In MD simulations, the motion of the solute and a large number of solvent molecules is simulated over time by solving Newton's equations of motion. researchgate.net This approach allows for the study of dynamic processes and the explicit modeling of solute-solvent interactions, such as hydrogen bonding. chemrxiv.org MD simulations can reveal how the solvent influences the conformational preferences of the molecule and can be used to calculate properties like solvation free energy. chemrxiv.org These simulations provide a molecular-level understanding of how intermolecular interactions with the solvent and other solute molecules can affect the compound's structure, stability, and reactivity. researchgate.netchemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. sci-hub.se For a series of related triazine derivatives, QSPR can be used to predict non-biological properties such as melting point, solubility, or UV absorption maxima. sci-hub.se

The process involves calculating a set of numerical descriptors for each molecule in a training set. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create a predictive model. researchgate.net For instance, a 3D-QSAR model could be developed to predict the UV absorption properties of new triazine compounds based on their three-dimensional structure. sci-hub.senih.gov Such models are valuable for the computer-aided design of new materials with desired properties. sci-hub.se

Chemical Reactivity and Derivatization Strategies for As Triazine, 5 P Ethylphenyl 3 Methoxy

Functionalization of the Triazine Ring System

The derivatization of the as-triazine ring is a key strategy for modifying the physicochemical and biological properties of this class of compounds. The electron-deficient nature of the triazine core makes it a target for nucleophilic reagents. nih.gov

The methoxy (B1213986) group at the 3-position of the as-triazine ring represents a key site for functionalization through nucleophilic aromatic substitution (SNAr). Although direct studies on 5-(p-ethylphenyl)-3-methoxy-as-triazine are not prevalent in the literature, the reactivity of analogous 3-alkoxy-1,2,4-triazines provides a strong basis for predicting its chemical behavior. The methoxy group can be displaced by a variety of nucleophiles, including amines, hydrazines, and organometallic reagents.

The reaction with amines would lead to the corresponding 3-amino-as-triazine derivatives. The reaction conditions would likely involve heating the parent compound with the desired amine in a suitable solvent. The reactivity of the amine will influence the reaction conditions, with more nucleophilic amines reacting more readily.

Similarly, Grignard reagents are expected to react with the 3-methoxy group, leading to the formation of 3-alkyl or 3-aryl-as-triazines. nih.gov This reaction would provide a direct method for introducing carbon-based substituents at this position. The general reaction scheme for these transformations is presented in Figure 1.

Figure 1: Proposed substituent exchange reactions on the as-triazine ring.

A summary of potential nucleophilic substitution reactions at the 3-position is provided in the interactive table below.

NucleophileReagent ExampleProduct Type
AmineR-NH23-Amino-as-triazine
Hydrazine (B178648)R-NHNH23-Hydrazinyl-as-triazine
Grignard ReagentR-MgBr3-Alkyl/Aryl-as-triazine

The nitrogen atoms within the as-triazine ring possess lone pairs of electrons and can, therefore, act as sites for electrophilic attack, leading to N-alkylation or N-oxidation.

N-Alkylation: The reaction of the triazine ring with alkylating agents, such as alkyl halides, can lead to the formation of quaternary triazinium salts. The position of alkylation (N-1, N-2, or N-4) would depend on the steric and electronic environment of each nitrogen atom. Computational studies on related triazine systems could help predict the most likely site of alkylation. rsc.org

N-Oxidation: Oxidation of the triazine ring, typically with peroxy acids like m-chloroperoxybenzoic acid (mCPBA), can yield the corresponding N-oxides. iaea.orgnih.gov The N-oxide group can significantly alter the electronic properties of the triazine ring, influencing its reactivity in subsequent reactions and potentially modulating its biological activity. The specific nitrogen atom that undergoes oxidation would be influenced by the directing effects of the existing substituents.

Reactions Involving the p-Ethylphenyl Moiety

The p-ethylphenyl group offers additional opportunities for derivatization, both at the ethyl side-chain and on the aromatic ring itself.

The ethyl group attached to the phenyl ring is susceptible to oxidation and halogenation at the benzylic position.

Oxidation: The ethyl group can be oxidized to an acetyl group or a carboxylic acid group depending on the oxidizing agent and reaction conditions. For instance, catalytic oxidation with air or specific oxidizing agents can selectively convert the ethylbenzene (B125841) moiety to an acetophenone (B1666503) derivative. acs.orgresearchgate.netacs.org More vigorous oxidation, for example with potassium permanganate, would likely lead to the formation of the corresponding benzoic acid derivative. learncbse.in

Benzylic Bromination: The benzylic protons of the ethyl group are susceptible to radical bromination, for instance using N-bromosuccinimide (NBS) with a radical initiator. chemistrysteps.commasterorganicchemistry.com This reaction would introduce a bromine atom at the carbon adjacent to the aromatic ring, creating a versatile intermediate for further nucleophilic substitution reactions.

A summary of potential side-chain derivatization reactions is provided in the interactive table below.

Reaction TypeReagentProduct Functional Group
Catalytic OxidationO2, CatalystAcetyl
Strong OxidationKMnO4Carboxylic Acid
Benzylic BrominationNBS, Initiatorα-Bromoethyl

The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The directing effect of the ethyl group (ortho-, para-directing) and the as-triazine moiety (meta-directing and deactivating) will influence the position of substitution.

Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro group onto the phenyl ring. masterorganicchemistry.com The position of nitration will be a result of the combined directing effects of the ethyl and triazinyl substituents. Given the electron-withdrawing nature of the triazine ring, the reaction would likely require forcing conditions.

Halogenation: Electrophilic halogenation, for example with bromine in the presence of a Lewis acid catalyst, would introduce a bromine atom onto the aromatic ring. The regioselectivity of this reaction would also be governed by the existing substituents.

Design of Analogs for Structure-Reactivity Studies

The synthesis of analogs of as-triazine, 5-(p-ethylphenyl)-3-methoxy- is crucial for establishing structure-reactivity relationships (SAR). By systematically varying the substituents on both the triazine and the phenyl rings, it is possible to probe how these changes affect the molecule's chemical and physical properties.

For example, a series of analogs could be synthesized with different alkoxy groups at the 3-position of the triazine ring (e.g., ethoxy, propoxy) to study the effect of steric bulk on nucleophilic substitution reactions. Similarly, analogs with different substituents at the para-position of the phenyl ring (e.g., chloro, methyl, nitro) could be prepared to investigate the electronic effects on the reactivity of both the triazine ring and the phenyl moiety.

A representative set of proposed analogs for SAR studies is presented in the interactive table below.

R1 (on Triazine)R2 (on Phenyl)Rationale for Synthesis
-OCH3-ClInvestigate effect of an electron-withdrawing group on the phenyl ring.
-OCH3-CH3Investigate effect of an electron-donating group on the phenyl ring.
-OC2H5-C2H5Study the impact of a larger alkoxy group on triazine reactivity.
-NH2-C2H5Explore the effect of a different nucleophilic substituent on the triazine ring.

These systematic modifications would provide valuable data for understanding the intricate relationship between the structure of this class of compounds and their chemical behavior.

Polymerization and Oligomerization Studies for Material Science Applications

The exploration of as-triazine derivatives in material science has opened avenues for the creation of polymers with unique thermal, optical, and electronic properties. The inherent characteristics of the triazine ring, such as its aromaticity and nitrogen content, contribute to the high thermal stability observed in many triazine-based polymers.

Potential for Polymerization:

While specific research on the polymerization of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is not detailed in the available literature, the functional groups present on the molecule—specifically the potential for modification of the ethylphenyl and methoxy groups—suggest its viability as a monomer. The reactivity of the triazine core itself can also be exploited for polymerization reactions.

General Polymerization Strategies for Triazine Derivatives:

Several strategies have been successfully employed to synthesize polymers incorporating triazine units. These methods often involve the reaction of multifunctional triazine monomers to build polymer chains.

Nucleophilic Aromatic Substitution: Cyanuric chloride, a common precursor for 1,3,5-triazines, undergoes stepwise nucleophilic aromatic substitution. This controlled reactivity allows for the introduction of various functional groups, which can then be used for polymerization. For instance, diamine or diol linkers can be reacted with dichlorotriazine monomers to form linear polymers. researchgate.netnih.gov

Controlled Radical Polymerization: Triazine-based unimolecular initiators have been developed to mediate controlled radical polymerization of various monomers like styrene (B11656) and acrylates. This approach yields polymers with well-defined molecular weights and low dispersities. escholarship.org

Ring-Opening Polymerization: Triazine-based benzoxazine (B1645224) monomers have been shown to undergo thermal ring-opening polymerization to form highly cross-linked polymer networks with excellent thermal stability. acs.org

Polycondensation: The synthesis of poly(phenylene sulfide)s incorporating triazine units has been reported, leading to materials with high refractive indices. oup.com

Properties of Triazine-Based Polymers:

Polymers derived from triazine monomers often exhibit a range of desirable properties for material science applications.

PropertyDescriptionPotential Applications
High Thermal Stability The aromatic and nitrogen-rich structure of the triazine ring contributes to excellent thermal and oxidative stability. researchgate.netnih.govHigh-performance plastics, flame-retardant materials. nih.gov
High Refractive Index The incorporation of triazine units into polymer backbones can significantly increase the refractive index of the material. oup.comOptical materials, coatings, and lenses. oup.com
Good Mechanical Properties Triazine-based polymers, especially when used in composites, can exhibit good mechanical strength. researchgate.netStructural components, adhesives.
Conducting Properties Copolymers of s-triazine have been investigated as conducting polymers for energy storage applications. mdpi.comElectrode materials in batteries and supercapacitors. mdpi.com

Research Findings on Related Triazine Polymers:

Detailed research into various triazine-based polymers has provided valuable insights into their synthesis and properties.

Polymer TypeMonomersPolymerization MethodKey Findings
Triazine-based unimolecular initiatorsStyrene, butyl acrylate, methyl methacrylateControlled radical polymerizationProduction of polymers with low dispersities and targeted molecular weights. escholarship.org
Triazine-based benzoxazinesTA-TPh-3NH2, TA-TPy-3NH2Thermal ring-opening polymerizationFormation of highly cross-linked networks with high thermal stability. acs.org
1,3,5-Triazine-based polymers2,4-dichloro-6-substituted s-triazine derivatives, 1,4-diaminobutaneNucleophilic substitutionResulting polymers exhibit high thermal stability. researchgate.net
Triazine-based poly(phenylene sulfide)sTriazine-based monomersPolycondensationSynthesis of polymers with high refractive indices for optical applications. oup.com

While direct experimental data on the polymerization of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is lacking, the extensive research on related triazine derivatives strongly suggests its potential as a valuable monomer in material science. Future research could focus on developing synthetic routes to functionalize this specific molecule for incorporation into novel polymeric structures with tailored properties.

Exploration of Potential Applications of As Triazine, 5 P Ethylphenyl 3 Methoxy in Advanced Materials and Catalysis

Role in Organic Electronics and Optoelectronic Devices

The inherent electronic properties of the as-triazine ring make it a promising candidate for use in organic electronic and optoelectronic devices. The nitrogen atoms in the ring lower the energy levels of the molecular orbitals, facilitating electron injection and transport, a crucial characteristic for materials used in organic light-emitting diodes (OLEDs) and other electronic devices.

The electron-deficient nature of the 1,2,4-triazine (B1199460) core suggests that derivatives like as-Triazine, 5-(p-ethylphenyl)-3-methoxy- could exhibit excellent electron-transporting capabilities. In organic electronics, materials with high electron mobility are essential for efficient device performance. The planar structure of the triazine ring can promote intermolecular π-π stacking, which creates pathways for charge transport. The substituents on the triazine core, such as the p-ethylphenyl and methoxy (B1213986) groups, can influence the molecular packing in the solid state and, consequently, the charge transport properties. While specific experimental data for the target compound is not available, research on related triazine-based materials has demonstrated their potential as electron-transport layers in OLEDs.

Illustrative Charge Transport Properties of Triazine-Based Materials

Compound Class Typical Electron Mobility (cm²/Vs) Device Application
Phenyl-substituted triazines 10⁻⁵ to 10⁻³ OLEDs
Triazine-based polymers 10⁻⁴ to 10⁻² Organic Field-Effect Transistors (OFETs)

Note: This table provides a general overview of the charge transport properties observed in the broader class of triazine-containing materials and is intended for illustrative purposes.

General Photophysical Properties of Functionalized Triazine Derivatives

Substituent Type Typical Absorption Max (nm) Typical Emission Max (nm) General Quantum Yield
Aryl groups 300 - 400 400 - 550 Moderate to High
Donor-Acceptor groups 350 - 450 450 - 600 Variable, can be high

Note: This table illustrates general trends in the photophysical properties of functionalized triazine derivatives. The actual values for a specific compound would need to be determined experimentally.

Application as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms of the as-triazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This ability to act as ligands opens up a wide range of applications in coordination chemistry and catalysis.

Derivatives of 1,2,4-triazine can act as polydentate ligands, binding to metal centers through one or more of their nitrogen atoms. The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the substituents on the triazine ring, and the chelate effect if the ligand binds in a multidentate fashion. The p-ethylphenyl and methoxy groups on as-Triazine, 5-(p-ethylphenyl)-3-methoxy- can sterically and electronically influence the coordination environment around the metal center, thereby affecting the stability and reactivity of the complex. The formation of stable complexes is a prerequisite for their use in catalytic applications.

Triazine-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, soluble metal complexes containing triazine ligands can catalyze a variety of organic transformations. The electronic properties of the triazine ring can be tuned to modulate the catalytic activity of the metal center.

In the realm of heterogeneous catalysis, triazine derivatives have been used as building blocks for the synthesis of porous organic polymers (POPs) and covalent triazine frameworks (CTFs). These materials possess high surface areas and a high density of nitrogen atoms that can act as catalytic sites or as anchors for metal nanoparticles. The resulting materials have shown promise in various catalytic applications, including CO2 conversion and oxidation reactions. nih.gov The incorporation of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- into such frameworks could lead to novel heterogeneous catalysts with unique properties.

Integration into Polymer Matrices for Functional Materials

The incorporation of as-triazine units into polymer backbones or as pendant groups can lead to the development of functional materials with enhanced thermal, mechanical, and electronic properties. The triazine ring is known for its high thermal stability, which can be imparted to the resulting polymer.

By choosing appropriate co-monomers and polymerization techniques, a wide range of triazine-containing polymers can be synthesized, including porous organic polymers and conjugated microporous polymers. acs.org These materials are of interest for applications in gas storage and separation, as well as catalysis. The functional groups on the as-triazine monomer, such as the p-ethylphenyl and methoxy groups, can influence the polymer's solubility, processability, and final properties. For example, the ethyl group could enhance solubility in organic solvents, facilitating the processing of the polymer into thin films for electronic applications. The development of triazine-based sequence-defined polymers also opens up possibilities for creating materials with precisely controlled structures and functions.

Sensing Applications (e.g., chemical sensors, environmental monitoring)

The as-triazine scaffold is a promising platform for the development of chemical sensors due to its electronic properties and the presence of nitrogen atoms that can act as binding sites. The potential of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- as a sensing material is rooted in the synergistic effects of its core structure and peripheral functional groups.

Triazine-based molecules have been investigated as chemosensors for the detection of various analytes, particularly metal ions. researchgate.netresearchgate.net The nitrogen atoms in the triazine ring can coordinate with metal cations, leading to changes in the electronic properties of the molecule, which can be observed through colorimetric or fluorometric methods. researchgate.net The specific structure of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- offers several features that could be advantageous in sensing applications:

The as-Triazine Core: The 1,2,4-triazine ring possesses nitrogen atoms that can serve as coordination sites for analytes such as metal ions. nih.govtandfonline.com This interaction can perturb the electronic structure of the molecule, leading to a detectable signal.

The Methoxy Group: The methoxy (-OCH3) group is an electron-donating group that can influence the photophysical properties of the aromatic system. researchgate.net In the context of a sensor, this can enhance fluorescence quantum yield or modulate the absorption and emission wavelengths upon analyte binding. The oxygen atom of the methoxy group can also participate in coordination with certain analytes.

The p-Ethylphenyl Group: This aromatic substituent can engage in π-π stacking interactions with aromatic analytes, potentially contributing to the selectivity of the sensor. researchgate.net For instance, in the detection of polycyclic aromatic hydrocarbons (PAHs), such interactions could play a crucial role. rsc.org

A hypothetical sensing mechanism for as-Triazine, 5-(p-ethylphenyl)-3-methoxy- could involve the chelation of a metal ion by the nitrogen atoms of the triazine ring and potentially the oxygen atom of the methoxy group. This binding event would likely alter the intramolecular charge transfer characteristics of the molecule, resulting in a noticeable change in its absorption or fluorescence spectrum. Such a system could be tailored for environmental monitoring of specific metal pollutants.

Potential Analyte Class Plausible Interaction Mechanism Potential Detection Method
Metal Cations (e.g., Zn²⁺, Cu²⁺)Chelation by triazine nitrogen atoms and methoxy oxygenFluorometric or Colorimetric changes
Aromatic Pollutants (e.g., PAHs)π-π stacking with the p-ethylphenyl groupFluorescence quenching
Acidic VaporsProtonation of triazine nitrogen atomsChanges in electrical conductivity or optical properties

It is important to note that while the structural motifs of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- suggest these sensing capabilities, empirical validation through dedicated research is necessary to confirm its efficacy and selectivity for specific analytes.

Advanced Separation and Purification Technologies (e.g., sorbents)

The development of efficient sorbent materials is critical for various separation and purification processes, including environmental remediation and industrial applications. Porous organic polymers (POPs) based on triazine units have demonstrated significant promise as sorbents due to their high surface area, thermal stability, and tunable functionality. mdpi.comnih.govacs.org While as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is a discrete molecule, its functional components provide insight into how it could be incorporated into or function as a sorbent material.

The nitrogen-rich triazine ring is a key feature in the sorption capabilities of related materials. These nitrogen atoms can participate in hydrogen bonding and other specific interactions with adsorbates. researchgate.net For example, triazine-based sorbents have been effectively used for the removal of organic pollutants and metal ions from aqueous solutions. nih.govglobethesis.com

The potential of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- in separation technologies can be considered in the context of its functional groups:

Triazine Core: The polar nature of the triazine ring can facilitate interactions with polar organic molecules and metal ions. The π-electron system of the ring can also interact with aromatic compounds.

p-Ethylphenyl Group: This nonpolar, aromatic group can enhance the affinity of the sorbent for nonpolar organic pollutants through hydrophobic and π-π interactions. This could be particularly useful for the removal of contaminants like polycyclic aromatic hydrocarbons or certain pesticides from water.

Methoxy Group: The presence of the methoxy group can introduce additional polarity and the potential for hydrogen bonding, which could influence the selectivity of the sorbent.

If incorporated as a functional monomer into a porous polymer network, as-Triazine, 5-(p-ethylphenyl)-3-methoxy- could contribute to the creation of a sorbent with a tailored affinity for specific classes of compounds. The combination of polar (triazine, methoxy) and nonpolar (p-ethylphenyl) moieties could result in a material with a balanced hydrophilicity/hydrophobicity, making it effective for a broader range of pollutants.

Target Pollutant Class Potential Sorption Mechanism Relevant Functional Group(s)
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺)Coordination with triazine nitrogen atomsas-Triazine core, Methoxy group
Organic DyesElectrostatic interactions, Hydrogen bondingas-Triazine core
Aromatic Hydrocarbonsπ-π stacking, Hydrophobic interactionsp-Ethylphenyl group, as-Triazine core
Triazine-based HerbicidesSpecific interactions (e.g., hydrogen bonds)as-Triazine core

The theoretical sorption properties outlined above are based on the known behavior of similar chemical structures. The actual performance of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- as a sorbent, either in its molecular form or as part of a polymer, would need to be determined through experimental studies focusing on adsorption isotherms, kinetics, and selectivity.

Advanced Analytical Methodologies for As Triazine, 5 P Ethylphenyl 3 Methoxy

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For as-Triazine, 5-(p-ethylphenyl)-3-methoxy-, several chromatographic techniques are pivotal for assessing its purity and determining its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like as-Triazine, 5-(p-ethylphenyl)-3-methoxy-. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

A reversed-phase HPLC method is typically suitable for this compound due to its moderate polarity. The method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. A C18 column is a common initial choice for the stationary phase, offering good retention and separation of aromatic compounds. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govd-nb.info A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any potential impurities with differing polarities.

UV detection is commonly used for triazine derivatives, with the detection wavelength selected based on the compound's UV absorbance maxima to ensure high sensitivity. nih.govd-nb.info For as-Triazine, 5-(p-ethylphenyl)-3-methoxy-, a wavelength in the range of 220-260 nm would likely provide a strong signal.

A hypothetical HPLC method for the analysis of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Expected Retention Time 8.5 min

This table presents a hypothetical HPLC method based on typical parameters for similar triazine derivatives.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While as-Triazine, 5-(p-ethylphenyl)-3-methoxy- itself may have limited volatility, GC can be employed for the analysis of volatile impurities or after a derivatization step to increase its volatility.

For instance, certain degradation products or synthetic precursors might be amenable to GC analysis. The choice of a suitable capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is crucial for achieving good separation. thermofisher.com A temperature programming method, where the column temperature is gradually increased, allows for the separation of compounds with a range of boiling points. Detection is often performed using a Flame Ionization Detector (FID) for general organic compounds or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like triazines. rsc.org

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comnih.gov SFC offers several advantages over HPLC, including faster analysis times and reduced organic solvent consumption. nih.gov

For the analysis of as-Triazine, 5-(p-ethylphenyl)-3-methoxy-, SFC can be a valuable alternative, particularly for chiral separations if applicable, or for achieving different selectivity compared to reversed-phase HPLC. chromatographyonline.com The addition of a polar co-solvent, such as methanol or ethanol, to the supercritical CO2 mobile phase is often necessary to modulate the retention of polar analytes. chromatographyonline.com A variety of stationary phases, including those used in HPLC, can be employed in SFC to optimize separations. nih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption.

For the analysis of triazine derivatives, CE, particularly in the micellar electrokinetic chromatography (MEKC) mode, has proven to be effective. nih.gov In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds like as-Triazine, 5-(p-ethylphenyl)-3-methoxy-. The separation is based on the partitioning of the analyte between the aqueous buffer and the micelles.

A typical CE method for triazine analysis would involve a fused-silica capillary, a buffer system (e.g., borate (B1201080) buffer) containing a surfactant like sodium dodecyl sulfate (B86663) (SDS), and application of a high voltage. nih.govskku.edu Detection is commonly performed using a UV detector integrated into the CE instrument.

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25 mM Borate buffer (pH 9.2) with 50 mM SDS
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 220 nm
Expected Migration Time 5-10 min

This table presents a hypothetical Capillary Electrophoresis method based on typical parameters for similar triazine derivatives.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are indispensable for trace analysis and impurity profiling. ijprajournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying and quantifying trace-level impurities in as-Triazine, 5-(p-ethylphenyl)-3-methoxy-. resolvemass.cachimia.chthermofisher.com The HPLC system separates the target compound from its impurities, which are then introduced into the mass spectrometer. The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown impurities. chimia.ch

Gas Chromatography-Mass Spectrometry (GC-MS) is similarly employed for the analysis of volatile impurities or derivatives. thermofisher.com The gas chromatograph provides excellent separation of volatile compounds, and the mass spectrometer allows for their unambiguous identification based on their mass spectra. ijprajournal.com

These hyphenated techniques are essential for a comprehensive understanding of the impurity profile of as-Triazine, 5-(p-ethylphenyl)-3-methoxy-, which is a critical aspect of quality control in pharmaceutical and chemical industries. ijprajournal.com

Electrochemical Methods for Redox Characterization

Electrochemical methods can be employed to investigate the redox properties of as-Triazine, 5-(p-ethylphenyl)-3-methoxy-. Techniques such as cyclic voltammetry can provide valuable information about the oxidation and reduction potentials of the molecule. This is particularly relevant if the compound is intended for use in applications where its electronic properties are important, such as in the development of redox-active materials. mdpi.comresearchgate.net

Quality Control and Impurity Profiling in Synthetic Batches

Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance. nih.gov The presence of unwanted chemicals, even in trace amounts, can influence the efficacy and safety of pharmaceutical products. nih.gov Regulatory bodies such as the International Conference on Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances.

The potential impurities in synthetic batches of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- can originate from several sources, including the starting materials, intermediates, reagents, and by-products formed during the synthesis. Degradation of the final product under various stress conditions (e.g., heat, light, humidity, and pH) can also lead to the formation of impurities.

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- and its impurities.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and impurity quantification. A typical HPLC method would involve a reversed-phase column with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run in either isocratic or gradient mode. A UV detector is commonly used for quantification, set at a wavelength where the parent compound and its potential impurities exhibit significant absorbance.

For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. nih.gov LC-MS provides molecular weight information of the eluted compounds, which, combined with fragmentation data from tandem mass spectrometry (MS/MS), can elucidate the structures of the impurities.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool, particularly for the analysis of volatile or semi-volatile impurities, such as residual solvents or certain starting materials.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is essential for the structural elucidation of the final product and any isolated impurities. It provides detailed information about the molecular structure and can be used for quantitative purposes (qNMR).

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule, serving as a confirmatory identification test.

Elemental Analysis:

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is crucial for confirming the empirical formula of the synthesized as-Triazine, 5-(p-ethylphenyl)-3-methoxy-.

A hypothetical impurity profile for a synthetic batch of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is presented in the interactive data table below. The potential impurities are based on a plausible synthetic route.

Table 1: Hypothetical Impurity Profile for as-Triazine, 5-(p-ethylphenyl)-3-methoxy-

Impurity Name Potential Source Analytical Technique for Detection and Quantification Hypothetical Limit (ICH Guidelines)
4-Ethylbenzamidine hydrochlorideStarting MaterialHPLC, LC-MS< 0.15%
Methyl glyoxylate (B1226380) methyl hemiacetalStarting MaterialGC-MS, HPLC< 0.15%
3-Chloro-5-(p-ethylphenyl)-as-triazineIntermediateHPLC, LC-MS< 0.15%
as-Triazine, 5-(p-ethylphenyl)-3-hydroxy-Hydrolysis ProductHPLC, LC-MS< 0.15%
Dimeric ImpuritiesBy-productHPLC, LC-MS< 0.15%
Residual Solvents (e.g., Methanol, Dioxane)SynthesisGC-MSAs per ICH Q3C

The development of validated analytical methods for quality control is a regulatory requirement. Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable, accurate, and reproducible results. This involves demonstrating specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Future Research Directions and Unanswered Questions Regarding As Triazine, 5 P Ethylphenyl 3 Methoxy

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted triazines often relies on multi-step processes that may involve harsh conditions or hazardous reagents. A primary future objective is the development of efficient, environmentally benign synthetic pathways to as-Triazine, 5-(p-ethylphenyl)-3-methoxy-.

Research Focus:

Green Chemistry Approaches: Investigation into microwave-assisted and ultrasound-assisted organic synthesis could significantly reduce reaction times and energy consumption. mdpi.com The use of greener solvents or solvent-free conditions is a critical avenue for exploration. chim.it

Catalytic Methods: Developing novel catalysts, potentially based on earth-abundant metals, could improve yield and selectivity while minimizing waste. Research into phase-transfer catalysis may also offer a more efficient route by facilitating reactions between reagents in different phases. mdpi.com

Unanswered Questions:

Can a catalytic cyclotrimerization process be optimized for the specific precursors of as-Triazine, 5-(p-ethylphenyl)-3-methoxy-?

What are the most effective green solvents or solvent-free conditions for the synthesis of this compound?

Is it feasible to develop a scalable, continuous-flow synthesis method to produce the compound with high purity?

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

MethodologyTraditional ApproachProposed Sustainable ApproachKey Research Goal
Energy SourceConventional heating (oil baths, heating mantles)Microwave irradiation, UltrasonicationReduce energy consumption and reaction times. mdpi.com
SolventsChlorinated hydrocarbons, DMF, DMSOWater, ethanol, ionic liquids, or solvent-freeMinimize environmental impact and toxicity. chim.it
CatalysisStoichiometric reagents, harsh acids/basesReusable catalysts, phase-transfer catalysts (e.g., TBAB) mdpi.comImprove atom economy and reduce waste.
ProcessMulti-step with intermediate isolationOne-pot or continuous-flow synthesisIncrease efficiency and scalability.

Deeper Understanding of Structure-Reactivity Relationships for Targeted Chemical Design

The electronic and steric properties of the p-ethylphenyl and methoxy (B1213986) substituents fundamentally dictate the reactivity and potential applications of the as-triazine core. mdpi.comontosight.ai A systematic investigation into these structure-reactivity relationships is essential for designing new molecules with tailored functionalities.

Research Focus:

Analogue Synthesis and Analysis: A library of analogues should be synthesized by modifying the substituents. For instance, varying the alkyl group on the phenyl ring or replacing the methoxy group with other alkoxy or amino groups would provide crucial data.

Computational Modeling: Quantum chemical calculations can be employed to model the electron distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This would provide theoretical insights into its reactivity and guide the synthesis of new derivatives.

Mechanistic Studies: Detailed mechanistic studies of its reactions (e.g., nucleophilic aromatic substitution) are needed to understand the influence of each substituent on reaction rates and pathways.

Unanswered Questions:

How does the electron-donating nature of the methoxy group and the ethylphenyl group influence the electron-deficient as-triazine ring's susceptibility to nucleophilic attack? mdpi.com

What is the rotational barrier of the p-ethylphenyl group, and how does this conformation affect the molecule's interaction with other species or its packing in a solid state?

Can the reactivity of the triazine core be tuned by modifying the substituents to favor specific reaction pathways for creating more complex molecules?

Table 2: Predicted Influence of Substituents on Molecular Properties

SubstituentPositionPredicted EffectArea of Investigation
p-ethylphenyl5Influences lipophilicity, steric hindrance, and potential for π-π stacking interactions. ontosight.aiSolubility, crystal engineering, intermolecular interactions.
methoxy3Acts as an electron-donating group, affecting the electron density and reactivity of the triazine ring. mdpi.comReaction kinetics, susceptibility to substitution, electronic properties.

Expansion into Underexplored Non-Biological Application Areas (e.g., advanced materials, energy)

While many triazines are explored for biological activity, the unique electronic structure of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- makes it a candidate for applications in materials science and energy. ontosight.ai The electron-deficient triazine ring combined with potentially electron-donating substituents creates a donor-acceptor system of interest.

Research Focus:

Optoelectronic Materials: The compound could be investigated as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. Its photophysical properties, including absorption, emission, and quantum yield, need to be characterized.

Polymer Science: It could be functionalized to act as a monomer for the synthesis of novel polymers with high thermal stability or specific electronic properties. Triazine-based polymers are known for their robustness. acs.org

Energy Storage: The nitrogen-rich heterocyclic structure could be explored for its potential in energy storage applications, such as in the design of organic electrode materials for batteries.

Unanswered Questions:

What are the fundamental photophysical properties of this compound, and can they be tuned for specific applications in optoelectronics?

Can as-Triazine, 5-(p-ethylphenyl)-3-methoxy- be incorporated into a polymer backbone to create materials with enhanced thermal stability or charge-transport properties?

Does the compound exhibit electrochemical activity that could be harnessed for energy storage or electrocatalysis?

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The complexity of chemical synthesis and property prediction presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). iscientific.org These tools can accelerate the research and development cycle for as-Triazine, 5-(p-ethylphenyl)-3-methoxy- and its derivatives.

Research Focus:

Reaction Prediction and Optimization: ML models can be trained on existing chemical reaction data to predict the optimal conditions (temperature, solvent, catalyst) for synthesizing the target molecule and its analogues, saving time and resources. arxiv.orgyoutube.com

Property Prediction (QSAR/QSPR): Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed to predict the physical, chemical, and electronic properties of newly designed derivatives without the need for immediate synthesis and testing. nih.gov

De Novo Design: Generative AI models could be used to design novel triazine derivatives with specific desired properties (e.g., a particular bandgap for an organic semiconductor), expanding the chemical space for exploration.

Unanswered Questions:

Can a machine learning model accurately predict the reaction yield for the synthesis of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- under various conditions? iscientific.org

How accurately can QSPR models predict the optoelectronic or material properties of its derivatives based solely on their chemical structure?

Is it possible to use generative models to propose novel, synthesizable triazine derivatives with superior performance in advanced material applications?

Table 3: Application of Machine Learning in Researching the Target Compound

ML/AI ApplicationObjectiveRequired DataPotential Impact
Reaction OptimizationPredict optimal synthesis conditions. arxiv.orgExperimental data on reaction conditions and yields.Faster development of sustainable synthetic routes.
Property PredictionForecast physical and electronic properties. nih.govStructures of known triazines and their measured properties.Prioritization of synthetic targets for materials science.
Generative DesignPropose novel molecules with desired properties.Large datasets of chemical structures and properties.Discovery of new functional materials beyond chemical intuition.

Collaborative Research Opportunities and Interdisciplinary Approaches

Realizing the full potential of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is not possible within a single scientific discipline. Progress will require a concerted, interdisciplinary effort.

Key Collaborations:

Synthetic Organic Chemists and Computational Chemists: To design and create novel derivatives guided by theoretical predictions.

Materials Scientists and Polymer Chemists: To fabricate and test new materials, such as thin films, devices, and polymers, based on the triazine scaffold.

Data Scientists and Chemists: To build and refine machine learning models for predictive synthesis and property analysis. iscientific.org

Physicists and Engineers: To characterize the physical properties of new materials and integrate them into functional devices.

An open, collaborative research model, potentially involving shared databases of experimental and computational results, would significantly accelerate discovery. Fostering connections between academic and industrial research groups can also bridge the gap between fundamental discovery and practical application, ensuring that promising findings translate into real-world technologies. mdpi.com

Q & A

Q. Table 1: Comparison of Reaction Conditions

StepReagent/ConditionsYieldCitation
1DIPEA, -35°C, 7h90%
2K₂CO₃, DMF, reflux85%

Basic: What analytical techniques are most effective for characterizing 5-(p-ethylphenyl)-3-methoxy-as-triazine?

Methodological Answer:

  • ¹H/¹³C NMR: Resolve substituent patterns (e.g., methoxy protons at δ 3.76 ppm; ethylphenyl aromatic protons at δ 7.2–7.8 ppm) .
  • HPLC-MS: Confirm molecular weight (e.g., [M+H]+ = 308.3) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry if single crystals are obtained .

Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of as-triazine derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents and bioassay testing:

  • Substituent Effects: Methoxy groups at position 3 enhance electron density on the triazine ring, improving interactions with biological targets (e.g., enzyme active sites) .
  • Ethylphenyl vs. Trifluoromethylphenyl: Bulky substituents (e.g., trifluoromethyl) increase hydrophobicity and membrane permeability but may reduce solubility .
  • Assay Design: Test antimicrobial activity using MIC assays (e.g., against E. coli and S. aureus) to quantify potency changes .

Q. Table 2: Bioactivity of Triazine Derivatives

SubstituentBioactivity (MIC, μg/mL)Citation
3-Methoxy2.5 (E. coli)
5-Trifluoromethyl1.8 (S. aureus)

Advanced: What computational strategies predict the binding interactions of 5-(p-ethylphenyl)-3-methoxy-as-triazine with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase). The methoxy group forms hydrogen bonds with Asp27, while the ethylphenyl moiety occupies hydrophobic pockets .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electron distribution and reactive sites .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Advanced: How should researchers address contradictory data in the biological activity of as-triazine derivatives?

Methodological Answer:
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized Assays: Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Stability Studies: Monitor compound degradation in DMSO/PBS via HPLC over 72 hours to rule out false negatives .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify trends obscured by outliers .

Basic: What solvents and catalysts are optimal for coupling reactions involving as-triazine derivatives?

Methodological Answer:

  • Solvents: DCM or THF for SNAr reactions (balance polarity and boiling point) . Avoid DMSO for acid-sensitive intermediates.
  • Catalysts: DIPEA or DBU for deprotonation in substitution reactions .

Advanced: Can 5-(p-ethylphenyl)-3-methoxy-as-triazine serve as a ligand in coordination chemistry?

Methodological Answer:

  • Metal Binding: The triazine nitrogen atoms act as Lewis bases. Test with Cu(II) or Fe(III) salts in ethanol/water mixtures.
  • Characterization: Use UV-Vis (ligand-to-metal charge transfer bands) and EPR to confirm complex formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.